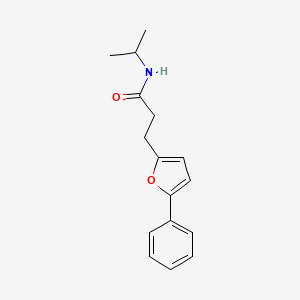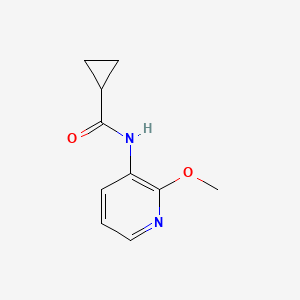![molecular formula C20H24N4O3 B7518651 4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is commonly referred to as MPAA and has been synthesized through a multi-step process involving different chemical reactions. The compound has shown promising results in preclinical studies and is being investigated for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The exact mechanism of action of MPAA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Inhibition of PARP can lead to DNA damage and cell death in cancer cells. MPAA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression. Inhibition of HDAC can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of neurological disorders, MPAA has been shown to protect against neuronal damage and improve cognitive function. Additionally, MPAA has been shown to have antibacterial and antifungal activities in vitro.
実験室実験の利点と制限
MPAA has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, the compound also has limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on MPAA. One area of interest is the development of more potent and selective analogs of the compound for use in cancer therapy. Another area of interest is the investigation of MPAA's potential neuroprotective effects in human clinical trials. Additionally, MPAA's potential antibacterial and antifungal activities could be further explored for the development of new antimicrobial agents.
合成法
The synthesis of MPAA involves a multi-step process, starting with the reaction of 2-methoxyphenylpiperazine with acetic anhydride to form 4-(2-methoxyphenyl)piperazin-1-yl)acetic acid. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzamide to form the final product, MPAA.
科学的研究の応用
MPAA has been investigated for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. Preclinical studies have shown that the compound has anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, MPAA has been studied for its potential antibacterial and antifungal activities.
特性
IUPAC Name |
4-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)24-12-10-23(11-13-24)14-19(25)22-16-8-6-15(7-9-16)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMTYDCDDUHHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)


![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)